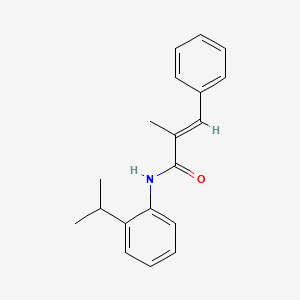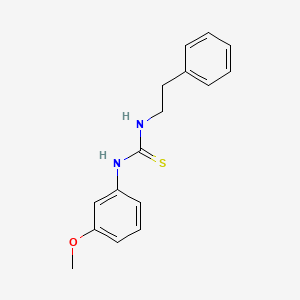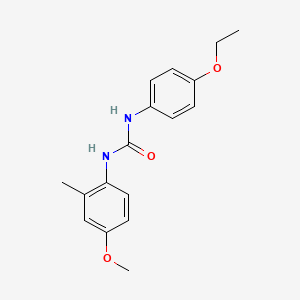
N-(3-cyanophenyl)-2-biphenylcarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-cyanophenyl)-2-biphenylcarboxamide, also known as ODM-201, is a non-steroidal androgen receptor (AR) antagonist that has been developed for the treatment of advanced prostate cancer. It is a second-generation AR antagonist that has shown promising results in preclinical and clinical studies.
作用机制
N-(3-cyanophenyl)-2-biphenylcarboxamide is a non-steroidal AR antagonist that competes with androgens for binding to the AR. It has a high affinity for the AR and inhibits its activity, leading to the suppression of androgen-dependent signaling pathways. N-(3-cyanophenyl)-2-biphenylcarboxamide has been shown to have a greater affinity for the AR than first-generation AR antagonists, such as bicalutamide, and has a longer half-life, resulting in sustained inhibition of the AR.
Biochemical and Physiological Effects:
N-(3-cyanophenyl)-2-biphenylcarboxamide has been shown to suppress the growth of prostate cancer cells in vitro and in vivo. It has also been shown to reduce serum prostate-specific antigen (PSA) levels in patients with advanced prostate cancer. N-(3-cyanophenyl)-2-biphenylcarboxamide has a favorable safety profile and has been well-tolerated in clinical trials. It has also been shown to have a lower incidence of adverse events, such as fatigue and hot flashes, compared to first-generation AR antagonists.
实验室实验的优点和局限性
N-(3-cyanophenyl)-2-biphenylcarboxamide has several advantages for lab experiments. It has a high affinity for the AR and inhibits its activity, making it a potent tool for studying androgen-dependent signaling pathways. N-(3-cyanophenyl)-2-biphenylcarboxamide also has a longer half-life than first-generation AR antagonists, allowing for sustained inhibition of the AR. However, N-(3-cyanophenyl)-2-biphenylcarboxamide is a relatively new compound, and its availability may be limited. Additionally, N-(3-cyanophenyl)-2-biphenylcarboxamide may not be suitable for all types of experiments, and alternative compounds may be required for certain applications.
未来方向
There are several future directions for the study of N-(3-cyanophenyl)-2-biphenylcarboxamide. One potential area of research is the investigation of combination therapies with N-(3-cyanophenyl)-2-biphenylcarboxamide and other anti-cancer agents. N-(3-cyanophenyl)-2-biphenylcarboxamide may also be studied in other androgen-related diseases, such as androgenetic alopecia and hirsutism. Additionally, the development of new and improved AR antagonists, based on the structure of N-(3-cyanophenyl)-2-biphenylcarboxamide, may lead to the discovery of more effective treatments for advanced prostate cancer.
合成方法
N-(3-cyanophenyl)-2-biphenylcarboxamide is synthesized using a multi-step process that involves the reaction of 3-cyanophenylboronic acid and 2-bromobiphenyl in the presence of a palladium catalyst. The resulting intermediate is then treated with a carboxylic acid derivative to form N-(3-cyanophenyl)-2-biphenylcarboxamide. The synthesis method of N-(3-cyanophenyl)-2-biphenylcarboxamide is well-established, and the purity and yield of the final product can be easily controlled.
科学研究应用
N-(3-cyanophenyl)-2-biphenylcarboxamide has been extensively studied in preclinical and clinical studies for the treatment of advanced prostate cancer. It has shown potent anti-tumor activity in preclinical models and has demonstrated efficacy in clinical trials. N-(3-cyanophenyl)-2-biphenylcarboxamide has also been investigated for the treatment of other androgen-related diseases, such as androgenetic alopecia and hirsutism.
属性
IUPAC Name |
N-(3-cyanophenyl)-2-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O/c21-14-15-7-6-10-17(13-15)22-20(23)19-12-5-4-11-18(19)16-8-2-1-3-9-16/h1-13H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOAOHYGVILRYPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanophenyl)-2-phenylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[2-(dimethylamino)ethyl]amino}-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5727623.png)

![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide](/img/structure/B5727635.png)



![1-(2-chlorobenzyl)-N-[3-(4-morpholinyl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5727664.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-methylacetamide](/img/structure/B5727671.png)
![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5727688.png)



![2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5727733.png)
